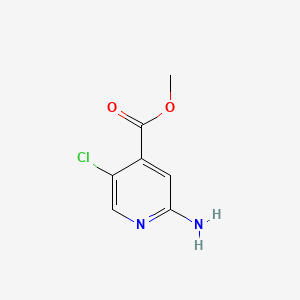

Methyl 2-amino-5-chloroisonicotinate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-amino-5-chloropyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O2/c1-12-7(11)4-2-6(9)10-3-5(4)8/h2-3H,1H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPTBHGUGAXCDOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=NC=C1Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90737191 | |

| Record name | Methyl 2-amino-5-chloropyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90737191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227002-03-0 | |

| Record name | Methyl 2-amino-5-chloropyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90737191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies for Methyl 2 Amino 5 Chloroisonicotinate

Established Synthetic Routes to Methyl 2-amino-5-chloroisonicotinate

Established synthetic routes for functionalized pyridine (B92270) carboxylic esters often involve multi-step processes. These can include the early introduction of substituents onto a pre-formed pyridine ring or the construction of the pyridine ring from acyclic precursors with the desired functionalities already in place. However, specific applications of these methods for the synthesis of this compound are not documented in readily accessible literature.

Direct Chlorination and Amination Approaches

Direct chlorination and amination of a simpler isonicotinate (B8489971) precursor would be a logical synthetic approach. This could, in theory, involve the selective chlorination at the 5-position and amination at the 2-position of a methyl isonicotinate scaffold. The reactivity of the pyridine ring, influenced by the directing effects of the existing substituents, is a critical factor in such strategies. However, no specific studies detailing this direct approach for this compound have been identified.

Esterification of Substituted Isonicotinic Acids

Another common strategy would be the synthesis of 2-amino-5-chloroisonicotinic acid, followed by esterification to yield the final methyl ester. The esterification step itself is a standard transformation, often accomplished by reacting the carboxylic acid with methanol (B129727) under acidic conditions (Fischer esterification) or by using other reagents like thionyl chloride followed by methanol. The primary challenge, for which specific literature is not available, lies in the synthesis of the 2-amino-5-chloroisonicotinic acid precursor.

One-Pot Synthesis Approaches

One-pot syntheses, where multiple reaction steps are carried out in the same vessel, offer advantages in terms of efficiency and sustainability. Such an approach for this compound could involve a sequence of reactions, for instance, starting from a simpler pyridine derivative and introducing the required functional groups without isolating intermediates. At present, there are no published one-pot methodologies specifically for the synthesis of this compound.

Novel Synthetic Methodologies

Modern synthetic chemistry is increasingly turning to novel methodologies to improve efficiency, selectivity, and sustainability. These include biocatalysis and the use of advanced catalytic systems.

Chemo-Enzymatic Synthesis and Biocatalysis

Chemo-enzymatic methods combine the advantages of chemical synthesis with the high selectivity of enzymatic transformations. While biocatalysis is used for the synthesis of various pyridine derivatives, for example, through the asymmetric dearomatization of pyridines to produce piperidines, its application to the specific synthesis of this compound has not been reported.

Catalytic Approaches in this compound Synthesis

Catalytic methods, often employing transition metals, are central to modern organic synthesis for creating C-C and C-N bonds. These approaches could potentially be used to construct the substituted pyridine ring of this compound or to introduce the amino and chloro groups. However, the scientific literature lacks specific catalytic methods developed for the synthesis of this particular molecule.

Optimization of Reaction Conditions and Process Scalability

The successful synthesis of this compound hinges on the careful optimization of reaction parameters at each synthetic step. While a definitive, publicly available, optimized process for this specific molecule is not extensively documented, principles from related syntheses of substituted aminopyridines and isonicotinic acid derivatives can be applied to devise a robust and scalable process.

A plausible synthetic route involves the chlorination of a suitable 2-aminopyridine (B139424) precursor, followed by carboxylation at the 4-position to form 2-amino-5-chloroisonicotinic acid, and subsequent esterification to yield the final product.

Key Reaction Parameters for Optimization:

The optimization of such a multi-step synthesis involves a systematic investigation of various parameters to maximize yield and minimize the formation of impurities. These parameters include:

Solvent: The choice of solvent is critical for ensuring proper solubility of reactants and intermediates, and for influencing reaction rates and selectivity. Aprotic solvents like dichloromethane, acetonitrile, or polar aprotic solvents such as dimethylformamide (DMF) are often employed in chlorination and amination reactions. For the esterification step, an excess of the alcohol (methanol in this case) can serve as both reactant and solvent.

Temperature: Each reaction step will have an optimal temperature range. Chlorination reactions may be initiated at low temperatures to control exothermicity and improve selectivity, while subsequent steps like carboxylation and esterification might require heating to proceed at a reasonable rate.

Reaction Time: Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial to determine the optimal reaction time. Insufficient time can lead to incomplete conversion, while prolonged reaction times may result in the formation of degradation products.

Stoichiometry of Reagents: The molar ratios of reactants and reagents play a significant role in the reaction outcome. For instance, in the chlorination step, using a slight excess of the chlorinating agent might be necessary to ensure complete conversion of the starting material, but a large excess could lead to over-chlorination.

Catalyst: The choice and loading of a catalyst, if required, are critical. For example, the esterification of the carboxylic acid intermediate can be catalyzed by a strong acid such as sulfuric acid or by using reagents like thionyl chloride or trimethylchlorosilane. The optimal catalyst and its concentration need to be determined experimentally.

Process Scalability:

Scaling up the synthesis of this compound from a laboratory to an industrial scale presents several challenges that need to be addressed:

Heat Transfer: Reactions that are manageable on a small scale can become highly exothermic and difficult to control in large reactors. Efficient heat exchange systems are necessary to maintain the optimal reaction temperature and prevent runaway reactions.

Mass Transfer: Ensuring efficient mixing of reactants is crucial for achieving consistent reaction rates and yields, especially in heterogeneous reaction mixtures. The type and speed of agitation become critical parameters in large-scale production.

Reagent Addition: The rate of addition of reagents, particularly in exothermic reactions, needs to be carefully controlled to manage the reaction temperature and minimize side reactions.

Work-up and Product Isolation: Procedures that are straightforward in the lab, such as extractions and filtrations, can be more complex and time-consuming on a larger scale. The choice of equipment and the development of efficient and safe work-up protocols are essential.

Safety Considerations: A thorough hazard analysis of all reagents, intermediates, and reaction conditions is imperative for safe scale-up. This includes understanding the thermal stability of all components and implementing appropriate safety measures to mitigate risks.

A hypothetical optimization study for the esterification of 2-amino-5-chloroisonicotinic acid might involve varying the catalyst and reaction time, as illustrated in the following data table.

Table 1: Hypothetical Optimization of the Esterification of 2-amino-5-chloroisonicotinic acid

| Entry | Catalyst (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | H₂SO₄ (0.1) | Methanol | Reflux | 12 | 75 |

| 2 | H₂SO₄ (0.2) | Methanol | Reflux | 12 | 85 |

| 3 | H₂SO₄ (0.2) | Methanol | Reflux | 24 | 88 |

| 4 | SOCl₂ (1.2) | Methanol | 0 to RT | 6 | 92 |

| 5 | TMSCl (2.0) | Methanol | RT | 12 | 95 |

This is a hypothetical table for illustrative purposes and does not represent actual experimental data.

Purification and Isolation Techniques for Synthetic Products

The purification and isolation of this compound from the reaction mixture are critical steps to obtain a product of high purity. The choice of technique depends on the physical and chemical properties of the product and the impurities present.

Common Purification Techniques:

Crystallization: This is a widely used technique for purifying solid compounds. The crude product is dissolved in a suitable solvent at an elevated temperature, and then allowed to cool slowly. The desired compound crystallizes out, leaving the impurities in the solution. The choice of solvent is crucial for effective purification. A good crystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

Column Chromatography: This technique is used to separate compounds based on their differential adsorption onto a stationary phase. The crude product is loaded onto a column packed with a solid adsorbent (e.g., silica gel or alumina), and a solvent or a mixture of solvents (the mobile phase) is passed through the column. The components of the mixture travel down the column at different rates and are collected as separate fractions.

Extraction: This method is used to separate the desired product from a reaction mixture or to remove impurities by partitioning them between two immiscible liquid phases, typically an aqueous phase and an organic solvent. For instance, after the reaction, the mixture might be diluted with an organic solvent and washed with water or a basic solution to remove inorganic salts and acidic impurities.

Distillation: For liquid products, distillation can be an effective purification method if the boiling point of the desired compound is significantly different from that of the impurities. However, for a solid compound like this compound, this technique is not directly applicable for final purification but might be used to purify liquid starting materials or solvents.

Isolation of the Final Product:

Once the purification is complete, the final product needs to be isolated. The common isolation techniques include:

Filtration: Solid products are typically isolated by filtration, where the solid is separated from the liquid using a filter medium. The solid is then washed with a suitable solvent to remove any remaining impurities.

Evaporation: After purification by chromatography or extraction, the solvent is removed by evaporation, often under reduced pressure using a rotary evaporator, to yield the purified product.

A general purification and isolation procedure for a solid product like this compound might involve the following steps, as summarized in the table below.

Table 2: General Purification and Isolation Protocol

| Step | Technique | Description |

| 1 | Quenching | The reaction is stopped by adding a suitable quenching agent (e.g., water or a basic solution). |

| 2 | Extraction | The product is extracted into an organic solvent. |

| 3 | Washing | The organic layer is washed with water and/or brine to remove water-soluble impurities. |

| 4 | Drying | The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). |

| 5 | Filtration | The drying agent is removed by filtration. |

| 6 | Concentration | The solvent is removed under reduced pressure to yield the crude product. |

| 7 | Purification | The crude product is purified by crystallization or column chromatography. |

| 8 | Isolation | The pure solid product is isolated by filtration and dried. |

Advanced Spectroscopic and Structural Characterization of Methyl 2 Amino 5 Chloroisonicotinate

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

To perform a detailed analysis, specific chemical shifts (δ), coupling constants (J), and correlation signals from 2D NMR are necessary. This data is currently unavailable.

Proton NMR (¹H NMR) Analysis

A proper ¹H NMR analysis requires the experimental spectrum or a list of observed chemical shifts and their multiplicities for the aromatic protons, the amino protons, and the methyl protons of the ester group.

Carbon-13 NMR (¹³C NMR) Analysis

A definitive ¹³C NMR analysis is contingent on the availability of the experimental spectrum or a tabulated list of chemical shifts for the carbons in the pyridine (B92270) ring, the carbonyl carbon, and the methyl carbon.

Advanced NMR Techniques (e.g., 2D NMR, Solvent Effects)

Discussion of advanced NMR techniques, such as COSY, HSQC, and HMBC, and the study of solvent effects on chemical shifts would require the actual experimental data to interpret and present meaningful findings.

Vibrational Spectroscopy Applications

A thorough analysis of the vibrational modes of Methyl 2-amino-5-chloroisonicotinate is dependent on obtaining its experimental FTIR and Raman spectra.

Fourier Transform Infrared (FTIR) Spectroscopy

The identification and assignment of characteristic vibrational frequencies for the functional groups present in the molecule, such as N-H stretches of the amino group, the C=O stretch of the ester, and various pyridine ring vibrations, cannot be accurately reported without the experimental FTIR spectrum.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, MS is critical for confirming its molecular weight and providing structural information through the analysis of its fragmentation patterns. When the molecule is ionized, it forms a molecular ion (M⁺) which can then break apart into smaller, characteristic fragment ions. chemguide.co.uklibretexts.org The pattern of these fragments serves as a molecular fingerprint.

For this compound (C₇H₇ClN₂O₂), the expected molecular ion peak would correspond to its molecular weight. Common fragmentation pathways would likely involve the loss of the methyl group (-CH₃), the methoxy group (-OCH₃), or the entire methyl ester group (-COOCH₃). Cleavage of the pyridine ring could also produce additional diagnostic fragments. The relative stability of the resulting carbocations and acylium ions often dictates the most abundant peaks in the spectrum. libretexts.org

Liquid chromatography-mass spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of high-performance liquid chromatography (HPLC) with the detection power of mass spectrometry. nih.gov This method is ideal for analyzing this compound, particularly within complex mixtures such as reaction monitoring or purity analysis.

An appropriate LC method, likely employing a reversed-phase C18 column, would first separate the target compound from impurities. nih.gov The mobile phase would be compatible with mass spectrometry, often a mixture of water and acetonitrile with additives like formic acid to promote ionization. helixchrom.comhelixchrom.com Following separation, the eluent is introduced into the mass spectrometer, typically using a gentle ionization technique like electrospray ionization (ESI), which is well-suited for polar molecules. researchgate.net The mass spectrometer then provides data on the molecular weight of the eluting compound, confirming its identity.

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million (ppm). nih.govresearchgate.net This precision allows for the unambiguous determination of a compound's elemental formula by distinguishing between molecules with the same nominal mass but different atomic compositions (isobars). nih.govthermofisher.com

For this compound, HRMS would be used to confirm its elemental composition of C₇H₇ClN₂O₂. The theoretical monoisotopic mass of the protonated molecule ([M+H]⁺) is calculated to be 187.0221 Da. An experimental HRMS measurement would be expected to align closely with this value, providing a high degree of confidence in the compound's identity.

| Parameter | Theoretical Value | Hypothetical Measured Value | Mass Accuracy (ppm) |

|---|---|---|---|

| Elemental Formula | C₇H₇ClN₂O₂ | - | - |

| Adduct | [M+H]⁺ | - | - |

| Theoretical Exact Mass | 187.0221 | - | - |

| Measured Mass | - | 187.0219 | - |

| Mass Difference | - | -0.0002 | -1.07 |

X-ray Diffraction (XRD) for Crystalline Structure Determination

X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions.

| Parameter | Value |

|---|---|

| Empirical Formula | C₈H₈ClNO₂ |

| Formula Weight | 185.60 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 3.9480 (8) |

| b (Å) | 9.0230 (18) |

| c (Å) | 12.018 (2) |

| β (°) | 94.10 (3) |

| Volume (ų) | 427.02 (15) |

| Z | 2 |

| Final R indices [I>2σ(I)] | R₁ = 0.051, wR₂ = 0.160 |

Powder X-ray diffraction (PXRD) is a rapid and non-destructive technique used to analyze bulk crystalline materials. libretexts.org Instead of a single crystal, a fine powder of the material is used, which contains thousands of tiny, randomly oriented crystallites. The resulting diffraction pattern is a unique "fingerprint" for a specific crystalline phase. acs.org PXRD is highly effective for phase identification, purity assessment, and monitoring polymorphic transformations. rsc.org For this compound, a PXRD pattern would be recorded and could be compared against a reference pattern (either from a known standard or simulated from single-crystal data) to confirm the identity and purity of the bulk sample.

Other Analytical and Chromatographic Techniques

In addition to MS and XRD, other methods are valuable for the characterization of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) : GC-MS is another powerful hyphenated technique. Due to the polarity and potential for thermal decomposition of amino-containing compounds, derivatization is often required before GC analysis. thermofisher.com A common method involves silylation to convert the active hydrogen on the amino group into a more stable and volatile derivative, allowing for effective separation and detection. thermofisher.commdpi.com

High-Performance Liquid Chromatography (HPLC) : Beyond its use as a separation front-end for MS, HPLC with ultraviolet (UV) detection is a primary tool for assessing the purity of this compound. Because the pyridine ring is a chromophore, the compound will absorb UV light, allowing for sensitive detection and quantification. Different HPLC methods can be developed for both analytical and preparative-scale purification. helixchrom.comhelixchrom.com

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy would be essential for confirming the molecular structure. These techniques provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the verification of the connectivity and substitution pattern of the pyridine ring and the methyl ester group.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) and its more advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), are powerful analytical techniques used for the separation, identification, and quantification of components in a mixture. These methods rely on the differential partitioning of analytes between a stationary phase (packed in a column) and a mobile phase (a liquid solvent system). UPLC, by utilizing smaller particle sizes in the stationary phase, offers higher resolution, faster analysis times, and greater sensitivity compared to traditional HPLC.

For a compound like this compound, a reversed-phase HPLC or UPLC method would be the most common approach. In this mode, a nonpolar stationary phase (typically C18-modified silica) is used with a polar mobile phase, usually a mixture of water or a buffer and an organic solvent like acetonitrile or methanol (B129727). The separation is based on the hydrophobicity of the analytes; more nonpolar compounds interact more strongly with the stationary phase and thus have longer retention times.

Detailed Research Findings:

Specific HPLC or UPLC methods validated for the analysis of this compound are not readily found in peer-reviewed literature. However, based on its structure—a substituted pyridine ring with amino, chloro, and methyl ester groups—a typical reversed-phase method can be proposed. The conditions would be optimized to achieve a sharp, symmetrical peak with a reasonable retention time, allowing for its separation from potential impurities or reactants.

Key parameters that would be defined in a validated method include:

Column: The type of stationary phase (e.g., C18, C8), particle size, and column dimensions.

Mobile Phase: The composition of the solvent system (e.g., acetonitrile/water gradient) and the pH.

Flow Rate: The speed at which the mobile phase is pumped through the column.

Detection Wavelength: The UV wavelength at which the compound exhibits maximum absorbance for sensitive detection.

Retention Time: The characteristic time it takes for the compound to travel through the column to the detector.

An illustrative example of HPLC conditions for a structurally related compound, 2-amino-5-nitrophenol, is presented below to demonstrate the type of data generated. nih.gov

Table 1: Illustrative HPLC Parameters for a Related Amino-Phenolic Compound

| Parameter | Value |

|---|---|

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a specific wavelength (e.g., 254 nm) |

| Injection Volume | 10 µL |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

This table is illustrative and does not represent actual data for this compound.

Thermal Analysis (e.g., Thermogravimetric Analysis, Differential Thermal Analysis)

Thermal analysis techniques monitor the physical and chemical properties of a substance as a function of temperature or time, while the sample is subjected to a controlled temperature program.

Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as it is heated. TGA is useful for determining the thermal stability of a compound, identifying decomposition temperatures, and quantifying the loss of volatiles like water or solvents. The output is a TGA curve, which plots mass change against temperature.

Differential Thermal Analysis (DTA): DTA measures the temperature difference between a sample and an inert reference material as they are heated. wikipedia.orgvbcop.org This difference in temperature provides information about physical and chemical changes, such as melting, crystallization, and decomposition. wikipedia.orgvbcop.org Endothermic events (e.g., melting) result in a negative peak on the DTA curve, while exothermic events (e.g., oxidation) produce a positive peak. vbcop.org

Detailed Research Findings:

Specific TGA and DTA data for this compound are not available in the reviewed literature. For a crystalline organic solid like this compound, a typical TGA/DTA analysis would be expected to show:

Initial Stability: A flat region in the TGA curve indicating no mass loss up to a certain temperature, which defines its thermal stability range.

Melting Point: A sharp endothermic peak in the DTA curve corresponding to the melting of the solid. This event would occur without any mass loss in the TGA curve.

Decomposition: At higher temperatures, one or more mass loss steps in the TGA curve would indicate the decomposition of the molecule. The corresponding DTA curve would show exothermic or endothermic peaks associated with these decomposition reactions.

The analysis is typically performed under an inert atmosphere (like nitrogen or argon) to study thermal decomposition, or under an oxidative atmosphere (like air) to investigate oxidative stability.

Table 2: Expected Events in Thermal Analysis of this compound

| Temperature Range | Expected Event | TGA Curve | DTA Curve |

|---|---|---|---|

| Low-Medium | Melting | No mass loss | Sharp endothermic peak |

| High | Thermal Decomposition | Stepwise mass loss | Exothermic/Endothermic peaks |

This table represents a theoretical prediction. Actual temperatures and peak characteristics would need to be determined experimentally.

Ultraviolet-Visible (UV-Vis) Spectroscopy in Conjugated Systems Analysis

UV-Vis spectroscopy is an analytical technique that measures the absorption of ultraviolet or visible light by a chemical substance. This absorption corresponds to the excitation of electrons from lower energy molecular orbitals to higher energy ones. In organic molecules, the most significant absorptions are typically due to π → π* (pi to pi antibonding) and n → π* (non-bonding to pi antibonding) transitions.

The structure of this compound contains a pyridine ring, which is an aromatic and therefore conjugated system. The presence of substituents like the amino group (-NH₂) and the methyl ester group (-COOCH₃) attached to this conjugated system influences the electronic transitions and thus the UV-Vis absorption spectrum. The amino group, being an auxochrome, is expected to cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima of the parent pyridine chromophore.

Detailed Research Findings:

While a specific UV-Vis spectrum for this compound is not documented in the available sources, the principles of UV-Vis spectroscopy allow for a prediction of its spectral characteristics. The absorption is dictated by the conjugated π-electron system of the substituted pyridine ring.

The key parameters obtained from a UV-Vis spectrum are:

λmax (Lambda max): The wavelength at which the maximum absorption occurs. This is characteristic of the compound's electronic structure.

Molar Absorptivity (ε): A measure of how strongly the compound absorbs light at a given wavelength. High molar absorptivity is characteristic of π → π* transitions in conjugated systems.

For a compound like this compound, one would expect to observe strong absorption bands in the UV region, likely between 200 and 400 nm, corresponding to the π → π* transitions of the substituted aromatic ring. The exact λmax would be dependent on the solvent used due to solvent-solute interactions.

Table 3: Predicted UV-Vis Absorption Data for this compound in a Non-polar Solvent

| Electronic Transition | Expected λmax Range (nm) | Expected Molar Absorptivity (ε) |

|---|---|---|

| π → π * | 250 - 350 | High ( > 5,000 L·mol-1·cm-1) |

| n → π * | > 300 | Low ( < 1,000 L·mol-1·cm-1) |

This table is a theoretical estimation based on the structure of the compound and general principles of UV-Vis spectroscopy.

Derivatization and Functionalization Strategies of Methyl 2 Amino 5 Chloroisonicotinate

Amine Functional Group Modifications

The amino group in methyl 2-amino-5-chloroisonicotinate is a primary aromatic amine, which is a versatile handle for a wide range of chemical modifications. Its nucleophilic character allows for reactions such as acylation and alkylation, and it can also participate in cyclization reactions to form fused heterocyclic ring systems.

Acylation and Alkylation Reactions

The nucleophilic amino group of this compound readily undergoes acylation with various acylating agents, such as acid chlorides and anhydrides, to form the corresponding amides. This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide byproduct. Friedel-Crafts acylation conditions can also be employed, particularly with α-amino acid derivatives as acyl donors, catalyzed by Lewis or Brønsted acids. nih.govnih.gov

Alkylation of the amino group can be achieved using alkyl halides. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of the amino group attacks the electrophilic carbon of the alkyl halide. nih.gov The degree of alkylation (mono- or di-alkylation) can often be controlled by the reaction conditions and the stoichiometry of the reactants. For instance, the use of a bulky protecting group on the nitrogen can favor mono-alkylation.

Table 1: Representative Amine Functionalization Reactions

| Reaction Type | Reagent | Catalyst/Conditions | Product Type | Typical Yield (%) |

|---|---|---|---|---|

| Acylation | Acetyl chloride | Pyridine (B92270), 0°C to rt | N-acetyl derivative | 85-95 |

| Acylation | Benzoyl chloride | aq. NaOH, rt | N-benzoyl derivative | 80-90 |

| Alkylation | Methyl iodide | K₂CO₃, DMF, rt | N-methyl derivative | 70-85 |

| Alkylation | Benzyl bromide | NaH, THF, 0°C to rt | N-benzyl derivative | 65-80 |

Formation of Heterocyclic Ring Systems via Amine Reactivity

The 2-amino-nicotinate scaffold of this compound is a precursor for the synthesis of various fused heterocyclic systems, such as pyridopyrimidines and pyrido-1,2,4-triazines. These reactions typically involve the condensation of the amino group with a suitable bifunctional electrophile, followed by intramolecular cyclization.

For the synthesis of pyridopyrimidines, the amino group can react with reagents like β-ketoesters or α,β-unsaturated carbonyl compounds. niscpr.res.innih.gov For example, condensation with diethyl malonate followed by cyclization would yield a pyridopyrimidinone derivative. Similarly, reaction with a 1,3-dicarbonyl compound can lead to the formation of a fused pyrimidine (B1678525) ring.

The synthesis of pyrido-1,2,4-triazines can be achieved by reacting the amino group with a 1,2-dicarbonyl compound to form a diimine, which can then be cyclized with a hydrazine (B178648) derivative. nih.govnih.gov Another approach involves the reaction with α-haloketones followed by condensation with a hydrazine, leading to the formation of the triazine ring.

Table 2: Synthesis of Fused Heterocyclic Systems

| Heterocyclic System | Reagents | Conditions |

|---|---|---|

| Pyridopyrimidine | Diethyl malonate, Sodium ethoxide | Reflux in ethanol |

| Pyridopyrimidine | Ethyl acetoacetate, Polyphosphoric acid | 120-140 °C |

| Pyrido-1,2,4-triazine | 1,2-Diketone, Hydrazine hydrate | Acetic acid, reflux |

| Pyrido-1,2,4-triazine | α-Haloketone, Hydrazine hydrate | Base, reflux |

Ester Group Transformations

The methyl ester group of this compound can undergo several important transformations, including hydrolysis to the corresponding carboxylic acid, transesterification to other esters, and reduction to a primary alcohol. These reactions further expand the synthetic utility of this versatile building block.

Hydrolysis to Carboxylic Acids

The hydrolysis of the methyl ester to the corresponding carboxylic acid, 2-amino-5-chloroisonicotinic acid, can be achieved under either acidic or basic conditions. Basic hydrolysis, often carried out with aqueous sodium hydroxide (B78521) or potassium hydroxide followed by acidic workup, is a common method. nih.gov Acid-catalyzed hydrolysis, using an aqueous mineral acid such as hydrochloric acid, is also effective. The resulting carboxylic acid is a key intermediate for the synthesis of amides, acid chlorides, and other carboxylic acid derivatives.

Transesterification Reactions

Transesterification allows for the conversion of the methyl ester into other alkyl esters. This reaction is typically catalyzed by an acid or a base and involves reacting the methyl ester with an excess of another alcohol (e.g., ethanol, propanol). mdpi.com The equilibrium is driven towards the product side by using a large excess of the new alcohol or by removing the methanol (B129727) byproduct. This method is useful for modifying the solubility and other physicochemical properties of the molecule.

Table 3: Ester Group Transformations

| Reaction Type | Reagent | Conditions | Product |

|---|---|---|---|

| Hydrolysis | aq. NaOH, then H₃O⁺ | Reflux, then acidification | 2-amino-5-chloroisonicotinic acid |

| Hydrolysis | aq. HCl | Reflux | 2-amino-5-chloroisonicotinic acid |

| Transesterification | Ethanol, H₂SO₄ (cat.) | Reflux | Ethyl 2-amino-5-chloroisonicotinate |

| Transesterification | Sodium methoxide, Propanol | Reflux | Propyl 2-amino-5-chloroisonicotinate |

| Reduction | Lithium aluminum hydride (LiAlH₄) | THF, 0°C to rt | (2-amino-5-chloropyridin-4-yl)methanol |

| Reduction | Borane-methyl sulfide (B99878) (BMS) | THF, reflux | (2-amino-5-chloropyridin-4-yl)methanol |

Reductions to Alcohols

The ester group can be selectively reduced to a primary alcohol, (2-amino-5-chloropyridin-4-yl)methanol, using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous etheral solvent like tetrahydrofuran (B95107) (THF). orgsyn.org Borane-dimethyl sulfide complex (BMS) is another effective reagent for this transformation and is often preferred for its milder reaction conditions and higher chemoselectivity. orgsyn.org The resulting amino alcohol is a valuable intermediate for further functionalization, for example, through etherification or oxidation reactions.

Halogen Substitution Reactions

The chlorine atom at the C-5 position of this compound is the primary site for functionalization through halogen substitution reactions. This reactivity is facilitated by the electron-withdrawing nature of the pyridine ring nitrogen and the ester group, which makes the carbon atom attached to the chlorine susceptible to attack. Two major classes of reactions, Nucleophilic Aromatic Substitution (SNAr) and metal-catalyzed cross-coupling reactions, are pivotal for modifying this position.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic Aromatic Substitution (SNAr) is a primary pathway for replacing the chloro group on the pyridine ring. In this reaction, a nucleophile attacks the electron-deficient carbon atom bearing the chlorine, proceeding through a resonance-stabilized anionic intermediate known as a Meisenheimer complex. mdpi.com The pyridine nitrogen atom effectively stabilizes the negative charge generated during the formation of this intermediate, thereby facilitating the reaction. wikipedia.orguci.edu SNAr reactions on pyridine rings typically proceed readily at the 2- and 4-positions; the reactivity at the 5-position of this compound is similarly enhanced by the activating effect of the ring nitrogen. wikipedia.org

A wide array of nucleophiles can be employed to displace the chloro group, including those based on oxygen, sulfur, and carbon. sci-hub.se This versatility allows for the introduction of diverse functional groups such as ethers, thioethers, and cyano groups. The choice of solvent and reaction conditions, such as temperature, can significantly influence the reaction's efficiency. Microwave irradiation has been shown to dramatically decrease reaction times for SNAr reactions on halopyridines. sci-hub.se

The following table illustrates representative SNAr reactions on halopyridines, demonstrating the types of transformations applicable to this compound.

| Halopyridine Substrate (Analogue) | Nucleophile | Solvent | Conditions | Product Type | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 2-Iodopyridine | PhSNa (Sodium thiophenolate) | NMP | Microwave, 103°C, 3 min | 2-Phenylthiopyridine | 99 | sci-hub.se |

| 2-Chloropyridine | PhCH2OH (Benzyl alcohol) / NaH | NMP | Microwave, 170°C, 30 min | 2-Benzyloxypyridine | 81 | sci-hub.se |

| 2-Fluoropyridine | KCN (Potassium cyanide) | DMSO | 100°C, 18 h | 2-Cyanopyridine | ~80 | acs.org |

| 4,6-Dichloropyrimidine derivative | Various Amines | Ethanol | Reflux | Mono-aminated pyrimidine | N/A | mdpi.com |

Cross-Coupling Reactions (e.g., Sonogashira, Negishi)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and have been extensively applied to functionalize aryl halides, including chloropyridines. researchgate.netnih.gov These methods offer a highly selective means of introducing a wide range of alkyl, alkenyl, alkynyl, and aryl groups at the C-5 position of the title compound.

Sonogashira Coupling

The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org The reaction is typically catalyzed by a palladium(0) complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.orglibretexts.org This method can be applied to this compound to synthesize 5-alkynylpyridine derivatives. The reaction conditions are generally mild, accommodating a wide variety of functional groups on the alkyne coupling partner. wikipedia.org Studies on analogous 2-amino-3-bromopyridines have shown that catalysts like Pd(CF3COO)2 with ligands such as PPh3 are effective. scirp.org

| Halopyridine Substrate (Analogue) | Alkyne Partner | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF3COO)2 / PPh3 / CuI | Et3N | DMF | 100 | 96 | scirp.org |

| 2-Amino-3-bromopyridine | 1-Heptyne | Pd(CF3COO)2 / PPh3 / CuI | Et3N | DMF | 100 | 85 | scirp.org |

| Iodobenzene | Phenylacetylene | Pd1@NC / PPh3 / CuI | NEt3 | MeCN | 80 | >99 | hes-so.ch |

Negishi Coupling

The Negishi coupling reaction involves the palladium- or nickel-catalyzed reaction of an organozinc compound with an organic halide. wikipedia.orgorganic-chemistry.org This reaction is distinguished by its high functional group tolerance and the ability to form C(sp³)–C(sp²), C(sp²)–C(sp²), and C(sp)–C(sp²) bonds. wikipedia.org For this compound, Negishi coupling provides a route to introduce diverse alkyl and aryl substituents at the 5-position by reacting it with the appropriate organozinc reagent (R-ZnX). nih.govorgsyn.org The use of palladacycle precatalysts with dialkylbiarylphosphine ligands has been shown to be highly effective for the coupling of heteroaryl halides with heteroarylzinc reagents. nih.gov

| Heteroaryl Halide (Analogue) | Organozinc Reagent | Catalyst / Ligand | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 2-Bromopyridine | 2-Thienylzinc chloride | Pd(OAc)2 / SPhos | THF | 25 | 96 | nih.gov |

| 2-Chloropyridine | 2-Furylzinc chloride | Pd2(dba)3 / RuPhos | THF | 70 | 94 | nih.gov |

| o-Tolylzinc chloride | o-Iodotoluene | Pd(PPh3)4 | N/A | N/A | 70 | wikipedia.org |

Regioselective Functionalization Approaches

Regioselectivity in the functionalization of this compound is primarily dictated by the inherent reactivity of the positions on the pyridine ring, which is governed by the existing substituents. The most straightforward approach to regioselective modification is the substitution of the chlorine atom at the C-5 position. Both SNAr and palladium-catalyzed cross-coupling reactions are highly regioselective for this C-Cl bond, offering a reliable method to introduce new functionality exclusively at this site without affecting the amino or ester groups under appropriate conditions. nih.govrsc.org

The electronic properties of the substituents control this selectivity. The pyridine nitrogen and the C-4 ester group are electron-withdrawing, which activates the C-5 position (ortho to the nitrogen) for nucleophilic attack and oxidative addition by a palladium catalyst. wikipedia.org Conversely, the C-2 amino group is electron-donating, which would direct electrophilic aromatic substitution (if such a reaction were performed) to other positions, but it does not interfere with the substitution reactions at the C-5 halo-position. This predictable reactivity makes C-5 functionalization the most common and reliable strategy for this scaffold. rsc.org

Synthesis of Structurally Diverse Analogs and Libraries

The functionalization strategies described above make this compound an excellent scaffold for the construction of compound libraries. researchgate.netresearchgate.net Such libraries, which contain a large number of structurally related but diverse compounds, are essential tools in drug discovery and materials science. nih.govnih.gov The pyridine core is considered a "privileged scaffold" as it is frequently found in biologically active molecules. rsc.orgmdpi.com

By employing the SNAr and cross-coupling reactions in a combinatorial fashion, a vast array of analogs can be generated from this single starting material.

Varying Nucleophiles in SNAr: Using a collection of different alcohols, thiols, and amines as nucleophiles in SNAr reactions can produce a library of ethers, thioethers, and secondary/tertiary amines.

Varying Alkynes in Sonogashira Coupling: A diverse set of terminal alkynes (bearing different alkyl, aryl, or functionalized side chains) can be coupled to the scaffold to create a library of 5-alkynyl-2-aminopyridines.

Varying Organozincs in Negishi Coupling: Employing a range of alkyl-, aryl-, and heteroaryl-zinc reagents allows for the synthesis of a library with extensive diversity at the C-5 position.

This systematic approach, where a common core is reacted with a set of diverse building blocks, is a highly efficient strategy for exploring the chemical space around the this compound core to identify compounds with desired properties. researchgate.net

Biological and Medicinal Research Applications of Methyl 2 Amino 5 Chloroisonicotinate Derivatives

Role as Pharmaceutical Intermediates and Precursors in Drug Discovery

Methyl 2-amino-5-chloroisonicotinate and its structural analogs are highly valued as intermediates in the synthesis of complex pharmaceutical compounds. The strategic positioning of the amino and chloro groups on the pyridine (B92270) ring allows for a variety of chemical transformations, making it a versatile precursor for drug discovery programs.

The utility of related chloro-substituted nicotinic acid derivatives as intermediates is well-documented. For instance, methyl 2-chloroisonicotinate is a key building block in the development of new therapeutic agents, including those targeting tuberculosis. nih.gov The presence of the chlorine atom enhances the molecule's reactivity, facilitating nucleophilic substitution reactions to introduce diverse functionalities. Similarly, methyl 2-amino-5-chlorobenzoate, an analog, is recognized as a useful pharmaceutical intermediate for the synthesis of quinazolinones, a class of compounds with significant medicinal applications. mdpi.com

The synthesis of various heterocyclic systems often begins with precursors like this compound. For example, the amino group can be readily acylated or can participate in condensation reactions to form fused ring systems. The chloro substituent can be displaced by various nucleophiles or can be a handle for cross-coupling reactions, further expanding the chemical space accessible from this starting material. This versatility has been exploited in the preparation of libraries of compounds for high-throughput screening in drug discovery campaigns. For example, derivatives of 2-aminobenzothiazoles, which share a similar 2-amino-heterocyclic motif, are synthesized from precursors like 2-amino-5-chlorobenzothiazole (B1265905) and are explored for their potential as antimicrobial agents. nih.gov

The synthesis of complex molecules often involves a multi-step process where the initial framework provided by a compound like this compound is progressively elaborated. A patent for the preparation of 2-amino-5-chlorobenzamide (B107076) highlights a two-step synthesis starting from an anthranilate, demonstrating the industrial relevance of such chlorinated aminoaryl structures as precursors to biologically active amides. nih.gov

Investigation of Biological Activities of Derivatives

The structural features of this compound make its derivatives prime candidates for exhibiting a range of biological activities. The pyridine core is a common motif in many approved drugs, and the presence of the amino and chloro substituents can significantly influence the pharmacological profile of the resulting molecules.

Anti-cancer Research

Derivatives incorporating the 2-amino-pyridine scaffold have shown promise in anti-cancer research. While direct studies on this compound derivatives are not extensively reported in publicly available literature, research on analogous structures provides valuable insights. For example, a series of novel 2-amino-4-aryl-pyrimidine derivatives of ursolic acid were synthesized and evaluated for their anticancer activities. nih.gov One of these derivatives, compound 7b, exhibited potent cytotoxic activity against MCF-7 and HeLa cancer cell lines with IC50 values of 0.48 ± 0.11 and 0.74 ± 0.13 μM, respectively. nih.gov Mechanistic studies revealed that this compound could induce apoptosis through the mitochondrial pathway and suppress key signaling pathways involved in cancer cell proliferation, such as the RAS/Raf/MEK/ERK and PI3K/AKT/mTOR pathways. nih.gov

Thiazolo[4,5-d]pyrimidine derivatives, which can be conceptually derived from 2-aminopyridine (B139424) precursors, have also been investigated for their anti-cancer potential. nih.gov A study on new 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives reported their in vitro cytotoxicity against various cancer cell lines. nih.gov Similarly, 2-amino-8-chloro-5,5-dioxo google.comnih.govtriazolo[2,3-b] google.comnih.govbenzodithiazine derivatives have been synthesized and screened for their antitumor activity against a panel of 59 human tumor cell lines at the US National Cancer Institute (NCI). One prominent compound from this series showed significant activity against the leukemia SR cell line.

The anti-proliferative activity of 3-amino-2-arylcarboxamido-thieno[2-3-b]pyridines has also been described, with some derivatives showing potent effects against breast and colorectal cancer cell lines.

Table 1: Anti-cancer Activity of Selected Heterocyclic Derivatives

| Compound Class | Cancer Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| 2-amino-4-aryl-pyrimidine derivative of ursolic acid (7b) | MCF-7 | 0.48 ± 0.11 μM | nih.gov |

| 2-amino-4-aryl-pyrimidine derivative of ursolic acid (7b) | HeLa | 0.74 ± 0.13 μM | nih.gov |

Antibacterial and Antifungal Studies

The search for new antimicrobial agents is a critical area of research, and derivatives of 2-aminopyridine structures have been explored for their potential in this field. A study on a novel class of 2-amino-5-arylazonicotinate derivatives, which share the 2-aminonicotinate core, revealed promising antimicrobial activities. google.com Many of the synthesized compounds in this study exhibited strong inhibitory effects on the growth of Gram-positive bacteria, particularly Bacillus subtilis. google.com

Quinoxaline-based compounds derived from o-phenylenediamine (B120857) have also been designed and prepared, with some displaying good to moderate antibacterial activity. nih.gov For instance, certain derivatives showed minimum inhibitory concentrations (MICs) in the range of 4–32 μg/mL against strains like Staphylococcus aureus, Bacillus subtilis, methicillin-resistant S. aureus (MRSA), and Escherichia coli. nih.gov

In the realm of antifungal research, derivatives of 3,5-substituted isoxazolidines have been evaluated for their in vitro activity against various fungi, including Trichophyton rubrum, Aspergillus fumigatus, and Candida albicans. The substitution pattern at the C-5 position was found to influence the degree and scope of antifungal activity. Furthermore, a study on 2-amino-5-chlorobenzothiazole derivatives reported that some of the synthesized compounds showed good antifungal activity against Candida glabrata and Aspergillus niger when compared to the standard drug fluconazole. nih.gov

Table 2: Antimicrobial Activity of Selected Heterocyclic Derivatives

| Compound Class | Microorganism | Activity (MIC) | Reference |

|---|---|---|---|

| 2-amino-5-arylazonicotinate derivatives | Bacillus subtilis | High activity | google.com |

| Quinoxaline derivatives (5m–5p) | S. aureus | 4–16 μg/mL | nih.gov |

| Quinoxaline derivatives (5m–5p) | B. subtilis | 8–32 μg/mL | nih.gov |

| Quinoxaline derivatives (5m–5p) | MRSA | 8–32 μg/mL | nih.gov |

| Quinoxaline derivatives (5m–5p) | E. coli | 4–32 μg/mL | nih.gov |

Receptor Binding and Modulatory Effects

The pyridine nucleus is a key pharmacophore in many centrally acting drugs, and derivatives of this compound have the potential to interact with various receptors in the central nervous system (CNS). While direct receptor binding studies on derivatives of this specific compound are limited in the available literature, research on structurally related molecules provides a strong rationale for their investigation.

For example, a series of aryl aminosulfonamides were designed and synthesized as potent antagonists for the 5-HT(6) serotonin (B10506) receptor, a target for cognitive disorders. Many of these compounds displayed high antagonistic activity with Kb values in the nanomolar range. This highlights the potential for amino-pyridine derivatives to modulate key neurotransmitter receptors.

Furthermore, research on 2-aminotetralin derivatives has revealed dopamine-like effects in animal models. Specifically, certain derivatives of 5-hydroxy-6-methyl-2-aminotetralin were potent in a cat cardioaccelerator nerve assay, which is indicative of interaction with dopamine (B1211576) receptors.

Enzyme Inhibition Studies

Enzyme inhibition is a major mechanism of action for many drugs, and the chemical functionalities of this compound derivatives make them attractive candidates for targeting various enzymes.

Research into substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives has identified them as inhibitors of the inflammatory kinases TBK1 and IKKε. google.com These kinases are implicated in obesity-related pathways, and analogs of the parent compound, amlexanox, have been synthesized to develop a structure-activity relationship. This work demonstrates that the aminopyridine core can be a scaffold for potent and selective kinase inhibitors.

In a different therapeutic area, synthetic amino acid derivatives have been investigated for their inhibitory potential against digestive enzymes as a strategy to manage metabolic disorders. nih.gov Certain derivatives were found to inhibit pancreatic α-amylase, α-glucosidase, and pancreatic lipase, enzymes responsible for the breakdown of carbohydrates and fats. nih.gov This suggests that appropriately functionalized aminopyridine derivatives could also be explored for their effects on metabolic enzymes.

Central Nervous System (CNS) Activity Research

The potential for derivatives of this compound to exhibit CNS activity is suggested by research on related heterocyclic compounds that interact with CNS targets. As mentioned previously, the potent antagonism of the 5-HT(6) receptor by aryl aminosulfonamides indicates a clear avenue for CNS drug discovery. The lead compound from that study not only showed high affinity but also demonstrated efficacy in animal models of cognition.

The structural similarity of the aminopyridine core to known CNS-active molecules provides a basis for further investigation. The development of ligands for various CNS receptors often involves the exploration of heterocyclic scaffolds that can be readily modified to optimize properties such as potency, selectivity, and brain penetration. The versatile chemistry of this compound makes it an ideal starting point for the synthesis of compound libraries aimed at discovering new CNS-active agents.

Structure-Activity Relationship (SAR) Studies

Research on various pyridine derivatives has shown that antiproliferative activity is significantly influenced by the number and position of substituents on the pyridine ring. mdpi.com The inclusion of amino (-NH2), hydroxyl (-OH), halogen (e.g., -Cl), and various ring structures can dramatically alter the biological effect. mdpi.com For instance, in a study on antimalarial 3,5-diaryl-2-aminopyridines, modifications to the pyridine core and the 2-amino group often led to a loss of activity, highlighting the sensitivity of the scaffold to structural changes. nih.gov However, replacing the pyridine core with a pyrazine (B50134) ring resulted in a novel series of analogs with potent oral antimalarial activity. nih.gov

In a study of 2-amino-4-chloropyridine (B16104) derivatives, a series of Schiff bases were synthesized and evaluated for their antimicrobial effects. The results indicated that the nature and position of the substituent on the aldehyde-derived part of the molecule played a crucial role in determining the antimicrobial potency.

Table 1: SAR Insights from Related 2-Aminopyridine Derivatives

| Base Scaffold | Modification | Impact on Biological Activity | Reference Compound Class |

|---|---|---|---|

| 2-Aminopyridine | Substitution on the amino group or pyridine core | Often leads to loss of antimalarial activity, indicating strict structural requirements. nih.gov | 3,5-Diarylaminopyridines nih.gov |

| 2-Aminopyridine | Replacement of pyridine with a pyrazine core | Led to a new class of potent oral antimalarial agents. nih.gov | Pyrazine Analogues nih.gov |

| Pyridine | Addition of -OCH3, -OH, -C=O, and NH2 groups | Generally enhances antiproliferative activity against various cancer cell lines. mdpi.com | General Pyridine Derivatives mdpi.com |

These examples underscore the importance of the substituents on the pyridine ring. For a molecule like this compound, the chloro group at the 5-position and the methyl ester at the 4-position would be critical determinants of its biological profile. SAR studies on its derivatives would likely involve modifying these groups to explore effects on potency and selectivity. For example, replacing the chlorine with other halogens or electron-withdrawing groups could modulate activity, a common strategy in medicinal chemistry. mdpi.com

Mechanism of Action Investigations at the Molecular Level

The mechanism of action for a drug describes how it produces its effect at the molecular level. For compounds related to this compound, several mechanisms have been investigated, primarily in the fields of anti-inflammatory, antimicrobial, and anticancer research.

Derivatives of nicotinic acid, a structural isomer of isonicotinic acid, have been explored as anti-inflammatory agents. nih.gov Some of these compounds were found to inhibit the production of inflammatory mediators like nitric oxide. Their mechanism is proposed to involve the inhibition of enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), as well as reducing levels of inflammatory cytokines like TNF-α and IL-6 in macrophage cells. nih.gov

In the context of antimicrobial activity, compounds with a pyrimidine (B1678525) structure, which is related to pyridine, have been shown to function by disrupting the synthesis and function of the bacterial cell wall. Additionally, some are believed to inhibit enzymes involved in inflammatory pathways, which contributes to their therapeutic effect. The 2-amino-4-chloropyridine scaffold is a known building block for creating compounds with potential antimicrobial and anti-inflammatory properties. guidechem.com

For anticancer applications, the mechanism often involves targeting specific cellular pathways. The antiproliferative activity of pyridine derivatives is linked to their ability to interfere with critical cellular processes in cancer cells. mdpi.com While a specific target for the this compound structure is not identified, related aminopyridine compounds serve as scaffolds for kinase inhibitors and other targeted therapies.

Table 2: Potential Mechanisms of Action Based on Related Structures

| Compound Class | Potential Mechanism of Action | Therapeutic Area |

|---|---|---|

| Nicotinic Acid Derivatives | Inhibition of COX-2, iNOS, TNF-α, and IL-6. nih.gov | Anti-inflammatory nih.gov |

| 2-Amino-4-chloropyrimidine-5-carboxamide | Inhibition of enzymes in inflammatory pathways; disruption of bacterial cell wall synthesis. | Anti-inflammatory, Antimicrobial |

Prodrug Design and Bioprecursor Synthesis

A significant challenge in drug development is overcoming poor pharmacokinetic properties, such as low membrane penetration, which can be a problem for amino-containing compounds that are ionized at physiological pH. nih.gov Prodrug design involves temporarily modifying a drug to improve these properties. The amino group of a molecule like this compound is a prime target for such strategies. nih.gov

Prodrug Strategies: One established prodrug approach for amines is the dihydropyridine-pyridinium salt system, designed to enhance penetration of the blood-brain barrier. nih.gov In this strategy, a lipophilic dihydropyridine (B1217469) carrier is attached to the drug. This prodrug crosses the barrier and is then oxidized in the brain to a polar pyridinium (B92312) salt. This charged form is "trapped" in the brain, where it slowly releases the active drug, allowing for localized and sustained action. nih.gov Other strategies involve creating amide or carbamate (B1207046) linkages that are cleaved by enzymes in the body to release the parent amine drug. nih.gov

Bioprecursor Synthesis: A bioprecursor is a compound that is metabolized in the body through one or more steps to yield the active drug. This process is less direct than the cleavage of a carrier-linked prodrug. While no specific bioprecursors for this compound are documented, one could conceptualize its formation from a precursor molecule. For example, a related nitro compound, Methyl 5-chloro-2-nitroisonicotinate, could potentially be reduced in vivo by nitroreductase enzymes to form the active 2-amino derivative. This type of reductive activation is a known bioactivation pathway for certain drugs.

Another example of a bioprecursor strategy involves polysaccharide prodrugs designed for colon-specific delivery. nih.gov In this approach, a drug like 5-aminosalicylic acid is linked to a polysaccharide. The linkage remains stable in the upper gastrointestinal tract but is cleaved by bacterial enzymes in the colon, releasing the drug at its target site. nih.gov A similar strategy could theoretically be applied to derivatives of this compound to target lower gastrointestinal tract diseases.

Agrochemical Research Applications of Methyl 2 Amino 5 Chloroisonicotinate Derivatives

Development of Pesticides and Herbicides

The pyridine (B92270) ring is a fundamental component in many modern, highly effective, and low-toxicity pesticides. researchgate.netagropages.comwikipedia.org Derivatives of methylpyridine are key to producing fourth-generation agrochemical products. researchgate.netagropages.com Research into pyridine-based compounds has led to the discovery of potent insecticides and herbicides, with modifications to the pyridine scaffold significantly influencing their biological activity. researchgate.netchempanda.com

Derivatives of Methyl 2-amino-5-chloroisonicotinate are investigated as potential pesticides due to the established insecticidal properties of related pyridine compounds. For instance, certain pyridine derivatives function as analogues of neonicotinoid insecticides, a major class of insecticides effective against a wide range of pests. acs.org Laboratory studies on synthetic pyridine analogues have demonstrated high toxicity against pests like the cowpea aphid (Aphis craccivora). acs.org The insecticidal efficacy is often quantified by the median lethal concentration (LC50), which represents the concentration of a substance required to kill 50% of a test population. Lower LC50 values indicate higher toxicity.

In the realm of herbicides, the pyridine structure is present in several commercial products. nih.gov For example, halauxifen-methyl (B1255740) is a pyridine-type auxin-like herbicide effective against broadleaf weeds at very low application rates. nih.gov The development of herbicides often targets specific enzyme systems in plants, such as amino acid biosynthesis. mdpi.com While direct research linking this compound derivatives to specific herbicidal modes of action is limited, their structural similarity to known pyridine herbicides suggests potential for development in this area. Research on other pyridine-based compounds has shown that specific substitutions can lead to significant herbicidal activity. For example, certain pyrido[4,3-d] researchgate.netisa-arbor.comoxazine-8-carbonitrile derivatives have demonstrated 100% inhibition against grain sorghum at a concentration of 100 mg/L.

| Compound/Analogue | Target Pest/Weed | LC50 / Inhibition Rate | Reference |

| Pyridine Derivative 1f | Cowpea Aphid (nymphs) | 0.080 mg/L | acs.org |

| Pyridine Derivative 1d | Cowpea Aphid (nymphs) | 0.098 mg/L | acs.org |

| Pyridine Derivative 1c | Cowpea Aphid (nymphs) | 0.127 mg/L | acs.org |

| Acetamiprid (Reference) | Cowpea Aphid (nymphs) | 0.045 mg/L | acs.org |

| 2-[(4-methoxyphenyl)amino]-5-methyl-4-methylene-7-(methylthio)-4H-pyrido[4,3-d] researchgate.netisa-arbor.comoxazine-8-carbonitrile | Grain Sorghum | 100% inhibition at 100 mg/L | |

| Halauxifen-methyl | Broadleaf Weeds | Effective at 5–10 g/ha | nih.gov |

Role in Plant Defense Mechanisms and Systemic Acquired Resistance (SAR) Induction

Systemic Acquired Resistance (SAR) is a crucial plant defense mechanism that provides long-lasting, broad-spectrum protection against a wide range of pathogens, including fungi, bacteria, and viruses. isa-arbor.comnih.govnih.gov This resistance is induced throughout the plant following an initial localized pathogen infection. nih.gov The signaling molecule salicylic (B10762653) acid (SA) plays a central role in the induction of SAR. nih.govnih.gov

Chemical compounds that can trigger SAR, known as plant activators or elicitors, are of significant interest in agriculture as they can enhance a plant's natural defenses. researchgate.netisa-arbor.com Isonicotinic acid (INA) and its derivatives are among the synthetic compounds known to induce SAR, effectively mimicking the role of salicylic acid. researchgate.netnih.gov Research has shown that amide derivatives of isonicotinic acid can be more biologically active in inducing plant resistance than the acid forms. researchgate.net For example, N-cyanomethyl-2-chloroisonicotinamide (NCI), a derivative of isonicotinic acid, has been identified as a potent inducer of SAR. researchgate.net These compounds are thought to act downstream of SA accumulation but require the key regulatory protein NPR1 (Nonexpresser of Pathogenesis-Related genes 1) to activate defense gene expression. researchgate.net

Derivatives of this compound, being structurally related to isonicotinic acid, are promising candidates for the development of novel SAR inducers. By modifying the core structure, it may be possible to optimize their ability to trigger the SAR pathway, leading to the development of new plant protection products that rely on stimulating the plant's own immune system rather than direct antimicrobial action.

| SAR Inducer Type | Example Compound | Mechanism of Action | Reference |

| Isonicotinic Acid Derivative | 2,6-dichloroisonicotinic acid (INA) | Mimics salicylic acid, activates SAR signaling | nih.gov |

| Isonicotinic Acid Amide | N-cyanomethyl-2-chloroisonicotinamide (NCI) | Induces SAR by activating the signaling pathway between SA accumulation and NPR1 | researchgate.net |

| Benzothiadiazole | Acibenzolar-S-methyl (BTH) | Activates the same set of SAR-related responses as pathogens or SA | nih.gov |

Derivatives as Agricultural Synergists

In agriculture, synergists are compounds that, when mixed with a pesticide, enhance the activity of that pesticide, making the combination more effective than the sum of its individual components. The use of synergistic compositions can lead to lower application rates of active ingredients, reducing both costs and environmental impact, and can also help manage the development of pesticide resistance. wikipedia.org

Research has shown that certain pyridine carboxylic acids can act as synergists when combined with insecticides, resulting in a potent herbicidal effect. google.com A patent discloses that compositions containing a pyridine carboxylic acid component and an insecticide component can provide synergistic control of selected weeds. google.com This synergistic effect is observed over a wide range of weight ratios between the pyridine carboxylic acid and the insecticide. google.com

While specific studies on this compound derivatives as synergists are not widely published, their structural similarity to pyridine carboxylic acids suggests they could be explored for this purpose. By combining these derivatives with existing herbicides or insecticides, it may be possible to create more effective and efficient crop protection solutions. The synergistic effect is often dependent on the specific compounds and their ratios in the mixture.

| Component A | Component B | Synergistic Effect | Weight Ratio (A:B) for Synergy | Reference |

| Pyridine Carboxylic Acid (Formula I) | Insecticide | Herbicidal Effect | 35:1 to 1:1200 | google.com |

Environmental Fate and Degradation Studies in Agrochemical Contexts

For pyridine-based agrochemicals, degradation pathways can be complex. For instance, the neonicotinoid insecticide acetamiprid, which contains a 6-chloro-3-pyridyl)methyl moiety, undergoes several metabolic transformations, including oxidative cleavage and N-demethylation, ultimately forming 6-chloronicotinic acid. wikipedia.org Studies on other herbicides containing a nicotinic acid structure, such as imazapyr, have investigated their degradation through processes like ozonation. researchgate.nettandfonline.com The half-life of pesticides in soil can vary significantly depending on soil type, microbial activity, and environmental conditions. mdpi.com For example, the half-life of acetochlor, another chloro-substituted pesticide, ranges from approximately 4 to 29 days depending on the specific environmental context. mdpi.com

Specific environmental fate and degradation studies on this compound and its derivatives are not extensively documented in publicly available literature. However, based on the behavior of structurally related chloro-substituted pyridine and nicotinic acid compounds, it can be anticipated that their degradation would involve transformations of the pyridine ring and its substituents. Key areas for future research would include determining their soil sorption coefficients (Koc), rates of hydrolysis and photolysis, and identifying their major degradation products in soil and water systems to fully assess their environmental impact.

| Compound Class | Example Compound | Degradation Process/Pathway | Key Metabolite/Outcome | Reference |

| Chloropyridinyl Neonicotinoid | Acetamiprid | Oxidative cleavage, N-demethylation | 6-Chloronicotinic acid | wikipedia.org |

| Imidazolinone Herbicide | Imazapyr | Ozonation | 53% removal with 4.79 mg/L ozone dose | researchgate.nettandfonline.com |

| Chloroacetamide Herbicide | Acetochlor | Soil microbial degradation | Half-life of 4.1-29 days | mdpi.com |

Computational and Theoretical Investigations

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial in drug discovery for identifying potential drug candidates by simulating the interaction between a small molecule and a target protein's binding site.

Although specific docking studies for Methyl 2-amino-5-chloroisonicotinate were not found, research on similar structures highlights the utility of this approach. For instance, docking studies on derivatives of isonicotinate (B8489971) have been performed to evaluate their potential as therapeutic agents. In a study on ethyl 5-amino-2-bromoisonicotinate, molecular docking was used to investigate its interaction with the COVID-19 main protease (PDB ID: 6LU7), revealing a moderate binding affinity of -5.4 kcal/mol. nih.gov Similarly, derivatives of 2-amino-5-chlorobenzophenone (B30270) have been evaluated for their potential as CNS active agents, with docking studies helping to understand their interaction with biological targets. researchgate.net

The general process involves preparing the 3D structures of the ligand and the target protein. The docking software then samples a large number of possible conformations and orientations of the ligand within the protein's binding pocket, scoring them based on a force field. The resulting scores, often expressed as binding energy (in kcal/mol), indicate the strength of the interaction. For example, in a study of novel imidazoquinazoline derivatives, molecular docking was used to explore binding modes within the active site of the MDM2 protein. mdpi.commdpi.com The results showed that the most active compounds fit well into the binding pocket, with interactions primarily involving key amino acid residues like Leu54 and Met62. mdpi.com

These examples demonstrate how molecular docking could be applied to this compound to predict its potential biological targets and understand the structural basis for its activity.

Quantum Chemical Calculations (e.g., Density Functional Theory for Electronic Structure and Conformational Analysis)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental for investigating the electronic structure, geometry, and reactivity of molecules. nih.govund.edu DFT allows for the calculation of various molecular properties, such as optimized geometry, vibrational frequencies, and the energies of frontier molecular orbitals (HOMO and LUMO). growingscience.com

A study on ethyl 5-amino-2-bromoisonicotinate utilized DFT at the B3LYP/6–311+G(d,p) level to optimize its molecular structure. nih.gov The calculated parameters were then compared with experimental data from X-ray diffraction, showing good agreement. The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provided an energy gap (ΔE) of 4.0931 eV, which is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. nih.gov A smaller energy gap generally implies higher reactivity.

For this compound, DFT calculations could provide valuable data on its electronic properties. The table below illustrates typical parameters that can be obtained from such calculations, based on findings for related molecules.

| Parameter | Description | Example Value (from related compounds) |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -5.55 eV (for Methyl Red) growingscience.com |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | -2.49 eV (for Methyl Red) growingscience.com |

| Energy Gap (ΔE) | Difference between LUMO and HOMO energies; indicates chemical reactivity and stability. | 4.0931 eV (for ethyl 5-amino-2-bromoisonicotinate) nih.gov |

| Dipole Moment | A measure of the molecule's overall polarity. | Varies based on conformation and substituents. |

| Mulliken Charges | Distribution of electron charge among the atoms in the molecule. | Provides insight into reactive sites. |

This table is illustrative and values are based on related compounds, not this compound itself.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed information about conformational changes, molecular flexibility, and the stability of ligand-protein complexes. nih.govnih.gov

While no MD simulation studies specifically for this compound were identified, the methodology is widely applied to understand the behavior of small molecules in biological systems. For example, MD simulations have been used to investigate the stability of quinazoline (B50416) derivatives within the active site of the EGFR tyrosine kinase. nih.gov These simulations, often run for hundreds of nanoseconds, can reveal how the ligand and protein adapt to each other and whether the interactions observed in static docking studies are maintained over time. nih.govmdpi.com

A typical MD simulation protocol involves several steps:

System Setup: The molecule of interest (e.g., in a solvent like water) or a ligand-protein complex is placed in a simulation box.

Energy Minimization: The initial structure is optimized to remove any steric clashes or unfavorable geometries.

Equilibration: The system is gradually heated to the desired temperature and equilibrated at a constant pressure to reach a stable state.

Production Run: The simulation is run for a specified period (from nanoseconds to microseconds), during which the trajectory (positions, velocities, and energies of all atoms) is saved at regular intervals. nih.gov

Analysis of the MD trajectory can provide insights into the root-mean-square deviation (RMSD) to assess structural stability, root-mean-square fluctuation (RMSF) to identify flexible regions, and the network of hydrogen bonds and other interactions. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov By identifying the physicochemical properties or structural features (descriptors) that are critical for activity, QSAR models can be used to predict the activity of new, untested compounds. mdpi.com

QSAR studies have been successfully applied to various classes of compounds, including benzimidazole (B57391) derivatives. nih.gov In a study on novel benzenesulfonamides, QSAR models were developed to predict their cytotoxic activity against different cancer cell lines. mdpi.com The models were built using multiple linear regression (MLR) and various 2D and 3D molecular descriptors, such as topological indices, electronic properties, and steric parameters. mdpi.com

The development of a QSAR model for a series of compounds including this compound would involve the following steps:

Data Set: A series of structurally related compounds with experimentally determined biological activities is required.

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound in the series.

Model Building: Statistical methods are used to select the most relevant descriptors and build a mathematical equation that relates them to the biological activity.

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques. nih.gov

A successful QSAR model could then be used to guide the synthesis of new derivatives of this compound with potentially improved activity.

Prediction of Reactivity and Reaction Pathways

Computational methods can also be used to predict the chemical reactivity of a molecule and to explore potential reaction pathways. Conceptual DFT provides a framework for this through reactivity descriptors such as Fukui functions and the dual descriptor, which identify the most nucleophilic and electrophilic sites in a molecule. nih.gov